![molecular formula C10H9N3O B1481602 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098139-31-0](/img/structure/B1481602.png)
6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
Pyrazole is a class of organic compounds with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . Compounds containing pyrazole scaffolds, with π-excessive monocyclic aromatic heterocyclic groups, are prone to possess an extensive biological activities like antimicrobial , antimalarial , anti-inflammatory , antiviral , antileshmanial , antiproliferative , anticancer activities .
Synthesis Analysis
The synthesis of pyrazole compounds often involves the cyclocondensation of diketones with hydrazine . This process typically takes place at ambient temperature in N,N-dimethylacetamide, in an acid medium, to give the corresponding pyrazoles with good yields and good regioselectivity .Molecular Structure Analysis
The molecular structure of pyrazole compounds is characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . In the proton NMR spectrum of similar compounds, the signal singlet at δ 9.98, 8.43 ppm was assigned to the CHO, pyrazole protons respectively .Chemical Reactions Analysis
The chemical reactions involving pyrazole compounds often involve the formation of new bonds and the breaking of existing ones. For example, the corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including 6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole , have shown promise in combating microbial resistance. These compounds have been recognized for their potential in creating new antibacterial agents that can address the global issue of antibiotic ineffectiveness. The furan nucleus is particularly significant in medicinal chemistry due to its therapeutic efficacy, inspiring the development of innovative antibacterial agents .
Anticancer Properties
The compound’s potential in cancer research, particularly in the treatment of lung carcinoma, has been explored. Molecular mechanistic investigations have indicated that furan-pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines, such as the A549 lung carcinoma cell line. This suggests a promising avenue for the development of new cancer therapies .
Antifungal Applications
Research has also found that furan derivatives can inhibit the growth of yeast-like fungi, such as Candida albicans . This opens up possibilities for the compound’s use in antifungal treatments, especially at concentrations that are effective without being toxic .
Cytotoxicity Against Ovarian and Pancreatic Cancer Cells
Studies have demonstrated the cytotoxicity of furan derivatives towards human ovarian cancer cells (SKOV-3) and human pancreatic cancer cells (PANC-1). This indicates a potential role for these compounds in developing treatments for these specific types of cancer .
Mechanism of Action
Target of Action
Furan derivatives, which include this compound, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They are known to interact with various targets, leading to changes that contribute to their therapeutic efficacy .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may affect multiple pathways .
Result of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that they may have multiple effects at the molecular and cellular level.
Future Directions
The future directions in the study of pyrazole compounds often involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs. For example, these compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .
properties
IUPAC Name |
6-(furan-3-yl)-1-methylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-12-3-4-13-10(12)6-9(11-13)8-2-5-14-7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMBDWMOJOZFMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=CC(=N2)C3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(furan-3-yl)-1-methyl-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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